
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane is a silicon-containing organic compound. It is characterized by the presence of a silicon atom bonded to two methyl groups, a methoxy group, and a 2,3-dimethylbutan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane typically involves the reaction of 2,3-dimethylbutan-2-ol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the desired product through a substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety.
化学反応の分析
Types of Reactions
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to silanes.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to the formation of different silyl derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and various silyl derivatives. These products are of interest in both academic research and industrial applications .
科学的研究の応用
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can participate in various chemical reactions, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and reaction conditions .
類似化合物との比較
Similar Compounds
- (2,3-Dimethylbutan-2-yl)(hydroxy)dimethylsilane
- (2,3-Dimethylbutan-2-yl)(chloro)dimethylsilane
- (2,3-Dimethylbutan-2-yl)(ethyl)dimethylsilane
Uniqueness
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane is unique due to the presence of the methoxy group, which imparts specific reactivity and properties to the compound. This makes it a valuable reagent in organic synthesis and other applications where selective reactivity is required .
特性
CAS番号 |
58023-34-0 |
|---|---|
分子式 |
C9H22OSi |
分子量 |
174.36 g/mol |
IUPAC名 |
2,3-dimethylbutan-2-yl-methoxy-dimethylsilane |
InChI |
InChI=1S/C9H22OSi/c1-8(2)9(3,4)11(6,7)10-5/h8H,1-7H3 |
InChIキー |
AXEAYZZDHABJBL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(C)[Si](C)(C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



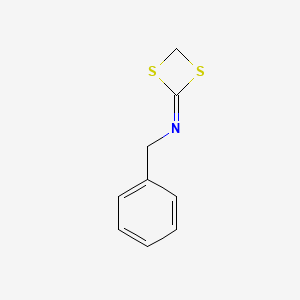
![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)
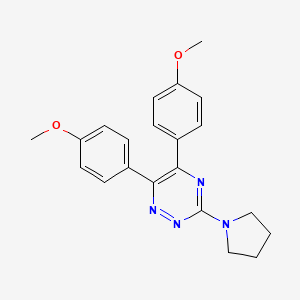

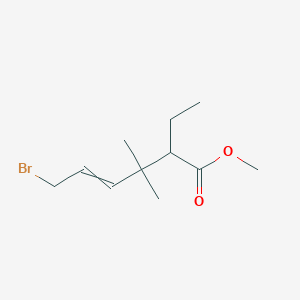


![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl 2-ethylhexanoate](/img/structure/B14614360.png)
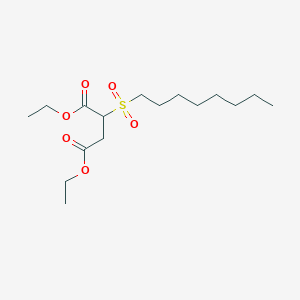
![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
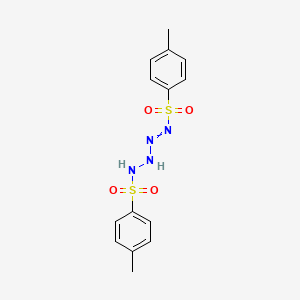
![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
